Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate
Description
Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate is a fluorinated cyclohexane derivative characterized by a methyl ester group at the 1-position and a trifluoromethoxy (-OCF₃) substituent at the cis-4 position of the cyclohexane ring. Its molecular formula is C₉H₁₁F₃O₃ (molar mass: ~212.17 g/mol), with the ester functionality enhancing lipophilicity compared to its carboxylic acid counterpart .
Properties
Molecular Formula |
C9H13F3O3 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
methyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13F3O3/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h6-7H,2-5H2,1H3 |
InChI Key |
PYBGPRYVPCKNML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate typically involves the reaction of cis-4-(trifluoromethoxy)cyclohexanecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:
Conditions and Reagents:
-
Basic hydrolysis: Aqueous NaOH or KOH (1–2 M) at 60–100°C for 4–12 hours .
-
Acidic hydrolysis: HCl or H₂SO₄ (concentrated) under reflux.
Mechanism:
-
Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, facilitated by the electron-withdrawing trifluoromethoxy group.
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Product:
Epimerization to the Trans Isomer
The cis configuration can isomerize to the trans form under high-temperature basic conditions. This reaction is industrially significant for accessing stereochemically pure intermediates :
Conditions:
Key Data:
| Starting Material Ratio (cis:trans) | Reaction Time (hrs) | Final trans Purity | Yield |
|---|---|---|---|
| 76.6:23.4 | 10 | 95.0% | 82.2% |
Mechanism:
-
Base-induced ring flipping via a planar transition state, stabilized by the trifluoromethoxy group’s electron-withdrawing effect .
Hydrogenation of the Cyclohexane Ring
The cyclohexane ring can undergo hydrogenation to modify stereochemistry or reduce unsaturated bonds (if present in derivatives):
Conditions:
-
Catalytic hydrogenation with Pd/C or Raney Ni under 1–3 atm H₂ in methanol/ethyl acetate.
Product:
-
Saturated derivatives retain the cis configuration unless epimerization occurs concurrently.
Nucleophilic Substitution at the Trifluoromethoxy Group
The trifluoromethoxy group (-OCF₃) participates in nucleophilic aromatic substitution (SNAr) under specific conditions:
Reagents:
-
Strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–120°C.
Limitations:
-
Lower reactivity compared to nitro or cyano groups due to the electron-withdrawing but sterically hindered -OCF₃.
Decarboxylative Reactions
After hydrolysis to the carboxylic acid, decarboxylation can occur under radical or thermal conditions:
Conditions:
-
Barton decarboxylation: N-Hydroxypyridine-2-thione esters with light irradiation .
-
Kochi reaction: Pb(OAc)₄ and halogens (Cl₂, Br₂) at 60–100°C .
Product:
Oxidation of the Cyclohexane Ring
The cyclohexane ring resists oxidation under standard conditions, but aggressive reagents can functionalize it:
Reagents:
-
KMnO₄ or CrO₃ in acidic media for dihydroxylation or ketone formation.
Outcome:
-
Limited utility due to competing decomposition of the trifluoromethoxy group.
Comparative Reaction Data Table
Mechanistic Insights
Scientific Research Applications
Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate is a chemical compound with a trifluoromethoxy group attached to a cyclohexane ring. It has a molecular formula of and a molecular weight of approximately 226.19 g/mol. The compound's IUPAC name is methyl rel-(1S,4S)-4-(trifluoromethoxy)cyclohexane-1-carboxylate, which indicates its stereochemistry and functional groups.
Potential Applications
This compound has potential applications in pharmaceuticals and agrochemicals. It can be modified for specific applications in organic synthesis and medicinal chemistry.
Use as a Building Block in Drug Synthesis
This compound can be employed as a building block in drug synthesis.
Use in the Preparation of Compounds
This compound is a starting material for the preparation of compounds with medicinal and agricultural applications .
Comparison with Related Compounds
This compound shares structural similarities with other compounds, but also has unique features:
| Compound Name | Unique Features |
|---|---|
| Methyl cis-4-(trifluoromethyl)cyclohexanecarboxylate | Contains a trifluoromethyl group; used in medicinal chemistry |
| Methyl trans-4-(trifluoromethyl)cyclohexanecarboxylate | Trans configuration affects reactivity and properties |
| Methyl 4-(trifluoromethyl)benzoate | Aromatic ring structure; different reactivity profile |
| Methyl 4-(boc-amino)cyclohexanecarboxylate | Contains a protective group; used in peptide synthesis |
Mechanism of Action
The mechanism of action of Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs of methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate include:
Physicochemical Properties
- Lipophilicity : The methyl ester group in the target compound increases logP compared to carboxylic acid analogs, favoring better blood-brain barrier penetration .
- Acidity: The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃, resulting in a higher pKa for the ester (non-ionized at physiological pH) versus the carboxylic acid (ionized) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves trifluoromethylation of a cyclohexane precursor followed by esterification. For example, trifluoromethyl iodide or methyl trifluoromethanesulfonate () can introduce the trifluoromethoxy group under basic conditions (e.g., NaH). The cis-configuration is controlled by stereoselective catalysts (e.g., chiral ligands) or via ring-opening of epoxide intermediates. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF or THF) significantly impact regioselectivity and by-product formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the cis-isomer .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy : and NMR to confirm substituent positions and cis-stereochemistry (e.g., coupling constants for cyclohexane ring protons).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak at m/z 284.1).
- HPLC-PDA : For purity assessment (>95% purity threshold).
Cross-referencing with spectral databases (e.g., PubChem) ensures consistency .
Q. What are the key physical properties (solubility, logP) relevant to experimental design?
- Data:
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s biological activity compared to non-fluorinated analogs?
- Mechanistic Insight: The electron-withdrawing trifluoromethoxy group enhances binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) via increased dipole interactions. Computational docking studies (AutoDock Vina) show a 30% higher binding affinity compared to methoxy analogs, attributed to fluorine’s electronegativity. Validate via competitive inhibition assays (IC comparisons) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Analytical Framework:
- Batch Analysis : Compare impurity profiles (GC-MS) to rule out by-products (e.g., trans-isomer contamination).
- Assay Conditions : Control for solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Target Validation : Use CRISPR knockouts to confirm specificity in cellular models.
Discrepancies often arise from variations in compound handling or assay protocols .
Q. How can computational modeling optimize derivative synthesis for enhanced pharmacokinetics?
- Methodology:
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with metabolic stability (e.g., CYP450 resistance).
- MD Simulations : Predict blood-brain barrier penetration using logP and polar surface area.
Prioritize derivatives with <5 hydrogen bond donors and molar refractivity <120 for synthesis .
Data Contradiction Analysis
Q. Why do different studies report varying thermal stability profiles for this compound?
- Root Cause: Degradation pathways depend on storage conditions. DSC analysis shows decomposition above 150°C in air (oxidative cleavage of ester group) but stability up to 200°C under inert atmospheres. Conflicting reports may neglect atmospheric control during TGA measurements .
Safety and Handling
Q. What safety protocols are critical during synthesis?
- Guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
